

## Preliminary Studies on ZL-1310 Cytotoxicity: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025



For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on a compound precisely designated "**HC-1310**" regarding in-vitro cytotoxicity is scarce. The following guide summarizes the preliminary cytotoxic profile of ZL-1310 (zocilurtatug pelitecan), a distinct investigational antibody-drug conjugate. The data presented is primarily derived from clinical trial disclosures and may not reflect comprehensive preclinical cytotoxicity studies.

### **Core Compound Summary**

ZL-1310, also known as zocilurtatug pelitecan, is a first-in-class antibody-drug conjugate (ADC) targeting Delta-like ligand 3 (DLL3).[1][2] DLL3 is a protein expressed on the surface of certain tumor cells, particularly in small cell lung cancer (SCLC) and other neuroendocrine tumors.[1] ZL-1310 is comprised of a humanized anti-DLL3 monoclonal antibody, a cleavable linker, and a novel camptothecin derivative (a topoisomerase 1 inhibitor) as its cytotoxic payload.[3] The ADC is designed using the TMALIN® platform, which aims to leverage the tumor microenvironment to release the payload.[1][3]

## **Mechanism of Action: Targeted Cytotoxicity**

The cytotoxic mechanism of ZL-1310 is predicated on its targeted delivery of a topoisomerase 1 inhibitor to DLL3-expressing cancer cells. This targeted approach is intended to maximize the therapeutic window, increasing efficacy at the tumor site while minimizing systemic toxicity.





Click to download full resolution via product page

Figure 1: ZL-1310 Mechanism of Action.

### **Clinical Cytotoxicity Data**

Clinical trial data provides insights into the in vivo cytotoxic effects of ZL-1310 in patients with extensive-stage small cell lung cancer (ES-SCLC). The primary measure of its cytotoxic activity is the Objective Response Rate (ORR), which quantifies tumor shrinkage.



| Clinical Trial<br>Phase | Patient<br>Population                                                      | Dose Level                    | Objective<br>Response<br>Rate (ORR) | Notes                                                     |
|-------------------------|----------------------------------------------------------------------------|-------------------------------|-------------------------------------|-----------------------------------------------------------|
| Phase 1a/1b             | Heavily<br>pretreated ES-<br>SCLC                                          | All dose levels<br>(n=33, 2L) | 67%                                 | Data from ASCO<br>2025<br>presentation.[1]                |
| Phase 1a/1b             | Heavily<br>pretreated ES-<br>SCLC                                          | 1.6 mg/kg (n=14,<br>2L)       | 79%                                 | Data from ASCO<br>2025<br>presentation.[1]                |
| Phase 1                 | Heavily<br>pretreated ES-<br>SCLC                                          | 1.6 mg/kg (2L)                | 68%                                 | Updated data<br>from Oct 2025<br>investor<br>overview.[3] |
| Phase 1                 | ES-SCLC with<br>baseline brain<br>metastases<br>(n=32)                     | Not specified                 | -                                   | Compelling activity observed. [3]                         |
| Phase 1                 | ES-SCLC with<br>baseline brain<br>metastases (no<br>prior<br>radiotherapy) | Not specified                 | 80%                                 | Updated data<br>from Oct 2025<br>investor<br>overview.[3] |
| Phase 1a/1b             | Recurrent ES-<br>SCLC (evaluable<br>patients, n=19)                        | All tested dose<br>levels     | 74%                                 | Data presented<br>at ENA<br>Symposium<br>2024.[2]         |

# Safety Profile & Treatment-Emergent Adverse Events (TEAEs)

The safety profile from the Phase 1 clinical trial provides an indication of the off-target or systemic cytotoxicity of ZL-1310.



| Adverse Event Category                               | Frequency                                                                            | Notes                                                  |  |
|------------------------------------------------------|--------------------------------------------------------------------------------------|--------------------------------------------------------|--|
| Grade ≥3 Treatment-Related<br>Adverse Events (TRAEs) | 6% (at doses < 2.0 mg/kg)                                                            | Manageable safety profile reported.[1]                 |  |
| Grade ≥3 TRAEs (1.6 mg/kg cohort)                    | 13%                                                                                  | No discontinuations due to toxicity in this cohort.[3] |  |
| Most Common TEAEs (Any Grade)                        | Nausea (48%), Anemia (44%),<br>Neutrophil count decreased<br>(40%)                   | Data from Phase 1a/1b trial.[2]                        |  |
| Grade ≥3 TEAEs                                       | Anemia (4%), Neutrophil count decreased (12%), White blood cell count decreased (4%) | Data from Phase 1a/1b trial.[2]                        |  |

## **Experimental Protocols**

Detailed preclinical experimental protocols for ZL-1310 are not extensively available in the public domain. The provided information is primarily from a clinical trial context.

#### Clinical Trial Design (Phase 1a/1b - NCT06179069)

- Study Type: Open-label, monotherapy, dose-escalation and expansion study.[2]
- Objectives: To evaluate the pharmacokinetics, safety, and tolerability of ZL-1310.[2] To determine the recommended Phase 2 dose.
- Patient Population: Patients with SCLC who have progressed on or after platinum-based chemotherapy.[2][3]
- Dose Cohorts: 0.8 mg/kg, 1.6 mg/kg, 2.0 mg/kg, and 2.4 mg/kg.
- Assessment: Tumor response was assessed by Blinded Independent Central Review (BICR)
   per RECIST v1.1.[4]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. trial.medpath.com [trial.medpath.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Zai Lab Announces Updated Phase 1 Data for Zocilurtatug Pelitecan (formerly ZL-1310), Demonstrating Potential as a First-in-Class/Best-in-Class DLL3-Targeted ADC for Small Cell Lung Cancer, and Initiation of Global Phase 3 Registrational Study – Zai Lab Limited [zailab.gcs-web.com]
- 4. A Study of ZL-1310 Versus Investigator's Choice of Therapy in Participants With Relapsed Small Cell Lung Cancer [clin.larvol.com]
- To cite this document: BenchChem. [Preliminary Studies on ZL-1310 Cytotoxicity: A Review of Available Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12367122#preliminary-studies-on-hc-1310-cytotoxicity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com